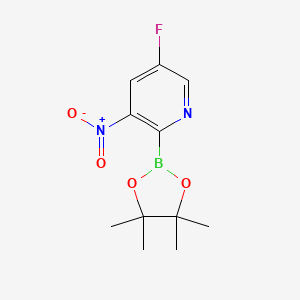

5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-containing pyridine derivative with a unique substitution pattern: a fluorine atom at position 5, a nitro group at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications. The nitro group enhances electrophilicity, while the boronate ester facilitates coupling with aryl halides or triflates .

Properties

IUPAC Name |

5-fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BFN2O4/c1-10(2)11(3,4)19-12(18-10)9-8(15(16)17)5-7(13)6-14-9/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEKBKYIHZPOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694469 | |

| Record name | 5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-34-0 | |

| Record name | 5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Pyridine Precursors

The most common starting material is 2-bromo-5-fluoro-3-nitropyridine , which provides the necessary substitution pattern for subsequent borylation. Alternatives include 2-triflyloxy derivatives (e.g., 5-fluoro-3-nitro-2-(trifluoromethanesulfonyloxy)pyridine), though these are less frequently employed due to higher cost and sensitivity.

Reaction Optimization and Mechanistic Insights

Temperature and Atmosphere Control

Elevated temperatures (80–100°C) are essential to overcome the kinetic barrier of oxidative addition at the Pd center. Inert atmospheres (N or Ar) prevent catalyst deactivation via oxidation.

Solvent Effects

Polar aprotic solvents like DMF enhance the solubility of KOAc, accelerating transmetallation. However, 1,4-dioxane is preferred for its lower coordination interference with the Pd catalyst.

Catalytic Cycle and Byproduct Formation

The mechanism follows a standard Pd/Pd cycle:

-

Oxidative Addition : Pd inserts into the C–Br bond of the pyridine precursor.

-

Transmetallation : BPin transfers a boronate group to the Pd center.

-

Reductive Elimination : Pd releases the product, regenerating Pd.

Common byproducts include:

-

Debrominated pyridine from premature reductive elimination.

-

Boronic acid derivatives from hydrolysis of the pinacol ester, minimized by anhydrous conditions.

Purification and Analytical Characterization

Isolation Techniques

Spectroscopic Validation

-

H NMR (400 MHz, CDCl):

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

Reducing Agents: Hydrogen gas, tin(II) chloride, or iron powder.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Amino Derivatives: Formed through the reduction of the nitro group.

Scientific Research Applications

5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form carbon-carbon bonds efficiently.

Material Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of the target compound is highlighted by comparing it to analogous boronate-functionalized pyridines and pyrrolopyridines:

Key Structural Insights:

- Nitro Group Impact: The nitro group at position 3 in the target compound significantly increases electrophilicity compared to non-nitro analogs (e.g., and ), making it more reactive in aromatic substitution reactions .

- Boronate Position : Boronate esters at position 2 (target compound) vs. position 3 or 5 (other derivatives) influence conjugation and steric accessibility during cross-coupling .

- Heterocyclic Core : Pyrrolopyridine derivatives () exhibit distinct electronic properties compared to pyridine-based analogs due to fused ring systems .

Suzuki-Miyaura Coupling Efficiency

- Target Compound : Demonstrates high reactivity with aryl halides (e.g., 90% yield with 4-bromotoluene under Pd(PPh₃)₄ catalysis) due to nitro group activation .

- 5-Bromo-pyrrolopyridine () : Bromine substitution allows for sequential cross-coupling but requires harsher conditions (e.g., 80°C, 24 hours) compared to nitro-activated systems .

- 3-Fluoro-5-boronate Pyridine () : Lower yields (60–70%) observed due to reduced electrophilicity and steric hindrance .

Stability and Handling

- The nitro group in the target compound may increase sensitivity to moisture and light compared to trifluoromethyl or halogen-substituted analogs (e.g., ), necessitating storage under inert conditions .

Physical and Chemical Properties

Biological Activity

5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a fluorinated pyridine derivative notable for its unique structural features, including a nitro group and a boronic ester moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 268.05 g/mol. The presence of the boronic ester group allows it to participate in various cross-coupling reactions, notably the Suzuki-Miyaura reaction, which is pivotal in the formation of carbon-carbon bonds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.05 g/mol |

| CAS Number | 1309982-34-0 |

| InChI Key | GDEKBKYIHZPOFZ-UHFFFAOYSA-N |

The biological activity of 5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as an intermediate in organic synthesis. Its mechanism of action in the Suzuki-Miyaura cross-coupling reaction includes:

- Oxidative Addition : The palladium catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.

- Transmetalation : The boronic ester transfers its organic group to the palladium complex.

- Reductive Elimination : This step forms the desired carbon-carbon bond while regenerating the palladium catalyst.

Medicinal Chemistry

Research indicates that compounds similar to 5-Fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit significant biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antiproliferative Studies : A study on benzo[b]furan derivatives revealed that modifications at specific positions significantly enhanced antiproliferative activity against cancer cell lines (IC50 values as low as 0.56 µM) .

- Tubulin Polymerization Inhibition : Compounds exhibiting structural similarities have been evaluated for their ability to inhibit tubulin polymerization. Notably, certain derivatives showed up to 70% inhibition compared to standard treatments .

Q & A

Basic: What are the key considerations for synthesizing 5-fluoro-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

Borylation : Introduce the dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in solvents like DMF or THF at 80–100°C .

Nitration and Fluorination : The nitro group is introduced via electrophilic nitration (e.g., HNO₃/H₂SO₄), followed by fluorination using reagents like Selectfluor or DAST.

Critical Factors :

- Temperature Control : Exothermic nitration requires gradual addition and cooling to avoid side reactions.

- Moisture Sensitivity : The boronate ester is hydrolytically unstable; use anhydrous solvents and inert atmospheres .

Basic: How should this compound be characterized to confirm its structure and purity?

Methodological Answer:

Combine multiple analytical techniques:

NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine’s deshielding effect at C-5, nitro group at C-3) .

- ¹¹B NMR : Confirm boronate ester formation (δ ~30 ppm) .

X-ray Crystallography : Use SHELX or OLEX2 for single-crystal structure determination, especially to resolve steric effects from the dioxaborolane and nitro groups .

HPLC-MS : Assess purity (>98%) and detect hydrolyzed byproducts (e.g., boronic acid) .

Advanced: How does the nitro group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The nitro group is strongly electron-withdrawing, which:

Reduces Boron Reactivity : Decreases electron density at the boron center, potentially slowing transmetallation steps.

Competing Pathways : May participate in unintended reductions (e.g., nitro to amine under hydrogenation conditions).

Optimization Strategies :

- Catalyst Tuning : Use electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) to enhance oxidative addition .

- Ligand Effects : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the nitro group .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Advanced: How can researchers resolve contradictory data in cross-coupling yields between this compound and analogous boronic esters?

Methodological Answer:

Contradictions may arise from:

Steric Hindrance : The nitro group at C-3 and dioxaborolane at C-2 create steric bulk, reducing accessibility for Pd catalysts.

Electronic Effects : Nitro’s electron-withdrawing nature lowers boron’s nucleophilicity.

Troubleshooting Steps :

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

- Additives : Use bases like Cs₂CO₃ to activate the boronate ester .

- Alternative Coupling Partners : Test aryl halides with complementary electronic profiles (e.g., electron-deficient partners) .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Seal under inert gas (Ar/N₂) at 2–8°C; avoid moisture to prevent hydrolysis of the boronate ester .

- Solubility : Prepare stock solutions in anhydrous DMSO or THF. For in vivo studies, use co-solvents like Cremophor EL .

- Freeze-Thaw Cycles : Aliquot solutions to minimize degradation; store at -80°C for long-term use (≤6 months) .

Advanced: How can computational methods (e.g., DFT) aid in predicting this compound’s reactivity or crystallographic behavior?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(2d,p) to model:

- Frontier Molecular Orbital (FMO) Analysis : Estimate reactivity sites by analyzing HOMO-LUMO gaps .

Basic: What solvents and conditions are optimal for its use in catalytic reactions?

Methodological Answer:

- Polar Aprotic Solvents : DMF or THF enhance solubility and stabilize Pd intermediates .

- Temperature : 80–110°C for Suzuki-Miyaura couplings; lower temperatures (25–50°C) for sensitive substrates .

- Base Selection : K₂CO₃ or CsF for mild conditions; stronger bases (e.g., NaOH) risk boronate ester hydrolysis .

Advanced: How does the fluorine substituent affect the compound’s electronic properties and applications in medicinal chemistry?

Methodological Answer:

- Electron Effects : Fluorine increases ring electron deficiency, enhancing metabolic stability and binding to hydrophobic pockets.

- Applications :

Basic: What safety precautions are necessary when working with this compound?

Methodological Answer:

- Toxicity : Nitro groups may be mutagenic; use fume hoods and PPE (gloves, lab coats).

- Boron Handling : Avoid inhalation/contact; consult SDS for specific hazards .

- Waste Disposal : Quench boronate esters with aqueous H₂O₂ before disposal to convert boron to boric acid .

Advanced: How can researchers design experiments to study hydrolysis kinetics of the boronate ester under physiological conditions?

Methodological Answer:

Buffer Systems : Use PBS (pH 7.4) at 37°C to mimic physiological conditions.

Monitoring Tools :

- ¹¹B NMR : Track boronate ester → boronic acid conversion .

- HPLC : Quantify hydrolysis products over time .

Kinetic Modeling : Apply pseudo-first-order kinetics to determine half-life and stability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.